molecular formula C11H19NO3 B14385287 7-(2-Hydroxypropan-2-yl)-6-methoxy-3-azabicyclo[4.2.0]octan-2-one CAS No. 88629-15-6

7-(2-Hydroxypropan-2-yl)-6-methoxy-3-azabicyclo[4.2.0]octan-2-one

Cat. No.: B14385287
CAS No.: 88629-15-6
M. Wt: 213.27 g/mol
InChI Key: DSPYPSXMMJXNPS-UHFFFAOYSA-N
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Description

7-(2-Hydroxypropan-2-yl)-6-methoxy-3-azabicyclo[420]octan-2-one is a bicyclic compound with a unique structure that includes a hydroxypropan-2-yl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Hydroxypropan-2-yl)-6-methoxy-3-azabicyclo[4.2.0]octan-2-one can be achieved through several synthetic routes. One common method involves the enantioselective construction of the bicyclic scaffold from acyclic starting materials that contain the required stereochemical information . This process often involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods typically employ continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

7-(2-Hydroxypropan-2-yl)-6-methoxy-3-azabicyclo[4.2.0]octan-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

7-(2-Hydroxypropan-2-yl)-6-methoxy-3-azabicyclo[4.2.0]octan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(2-Hydroxypropan-2-yl)-6-methoxy-3-azabicyclo[4.2.0]octan-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(2-Hydroxypropan-2-yl)-6-methoxy-3-azabicyclo[420]octan-2-one is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties

Properties

CAS No.

88629-15-6

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

7-(2-hydroxypropan-2-yl)-6-methoxy-3-azabicyclo[4.2.0]octan-2-one

InChI

InChI=1S/C11H19NO3/c1-10(2,14)8-6-7-9(13)12-5-4-11(7,8)15-3/h7-8,14H,4-6H2,1-3H3,(H,12,13)

InChI Key

DSPYPSXMMJXNPS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1CC2C1(CCNC2=O)OC)O

Origin of Product

United States

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